molecular formula C18H11ClF3N3O3 B2970033 5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 339030-07-8

5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2970033
CAS RN: 339030-07-8
M. Wt: 409.75
InChI Key: OXKUMHSBMLQAKC-UHFFFAOYSA-N
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Description

The compound “5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-d]isoxazole ring, a benzyl group, and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group . The trifluoromethyl group is a common feature in many FDA-approved drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not available in the search results .

Scientific Research Applications

Chemical Structure and Properties Research on similar trifluoromethyl-substituted compounds demonstrates the exploration of their chemical structures, highlighting the significance of dihedral angles and atom distances in determining molecular configurations. These properties are crucial for understanding the reactivity and potential applications of such compounds in scientific research. The detailed structural analysis provides a foundation for further investigations into the compound's interactions and functionalities in various contexts (Li et al., 2005).

Synthetic Applications and Methodologies The development of one-pot synthesis methods for creating pyrrole-containing heterocycles from azirine and benzotriazole derivatives indicates the versatility of related compounds in synthetic chemistry. Such methodologies enable the production of diverse heterocyclic structures, which are valuable in pharmaceuticals and materials science. The ability to efficiently generate complex molecules from simpler precursors is essential for advancing chemical synthesis and discovering new therapeutic agents (Galenko et al., 2020).

Electrochemical Properties and Applications Investigations into the electrochemical properties of compounds, such as the study on acetic anhydride mediated condensation, shed light on their potential applications in electronic materials and devices. The ability of these compounds to undergo redox reactions with specific formal potentials suggests their suitability for use in organic electronics, where their unique electronic properties could be harnessed for developing advanced materials with tailored functionalities (Joyce et al., 2012).

properties

IUPAC Name

5-benzyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O3/c19-11-6-10(18(20,21)22)7-23-13(11)14-12-15(28-24-14)17(27)25(16(12)26)8-9-4-2-1-3-5-9/h1-7,12,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKUMHSBMLQAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)ON=C3C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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